3-Fluoro-4-(pyridin-4-yl)benzaldehyde

Descripción general

Descripción

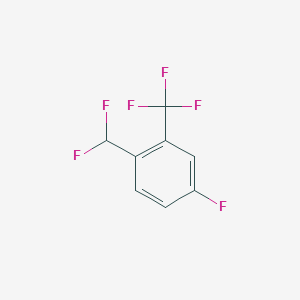

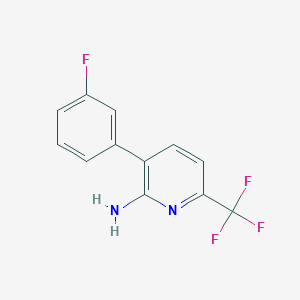

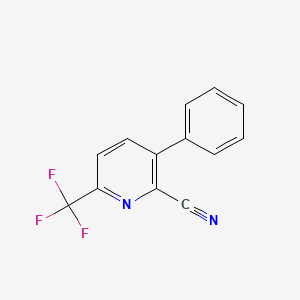

3-Fluoro-4-(pyridin-4-yl)benzaldehyde, also known as FPB, is a chemical compound with potential implications in various fields of research and industry. It has a molecular formula of C12H8FNO and a molecular weight of 201.2 g/mol .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Fluoro-4-(pyridin-4-yl)benzaldehyde has a molecular weight of 201.2 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

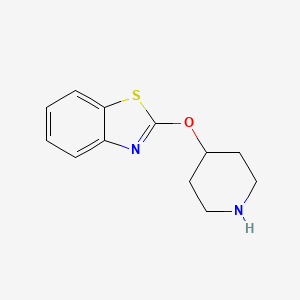

1. Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives This compound has been used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . The synthesized compounds were obtained with 55–92% yields in relatively short reaction times .

Antibacterial Activity

One of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . This suggests potential applications in the development of new antimicrobial drugs .

Synthesis of Fluorinated Pyridines

3-Fluoro-4-(pyridin-4-yl)benzaldehyde can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Development of Fluorine-Containing Agricultural Products

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Potential Applications in Radiobiology

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .

Development of New Radiotracers

While [ 18 F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

3-Fluoro-4-(pyridin-4-yl)benzaldehyde interacts with its target, EGFR kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of EGFR kinase affects several biochemical pathways. The most significant of these is the disruption of cell growth and proliferation pathways. By inhibiting EGFR kinase, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can potentially halt the growth and proliferation of cells .

Result of Action

The primary result of the action of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the inhibition of EGFR kinase, leading to a decrease in cell growth and proliferation . This makes it a potential candidate for the treatment of conditions characterized by overactive cell growth and proliferation, such as cancer.

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that its stability could be affected by temperature.

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-7-9(8-15)1-2-11(12)10-3-5-14-6-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAVSHLKGXEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.